2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde
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Overview
Description
The compound “2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde” is a chemical compound with the molecular weight of 253.71 . Its IUPAC name is 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde .
Molecular Structure Analysis
The compound’s InChI code is 1S/C11H8ClNO2S/c12-11-13-5-9(16-11)7-15-10-4-2-1-3-8(10)6-14/h1-6H,7H2 . This indicates that the compound has a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a naphthalene ring via a methoxy group .Physical And Chemical Properties Analysis
The compound has a melting point of 75-77 degrees Celsius .Scientific Research Applications
Synthesis of Naphthalene Derivatives
Research on naphthalene derivatives often focuses on their synthesis for various applications, including the creation of polymethine dyes and potential medicinal compounds. For instance, Werner et al. (1994) explored the synthesis of substituted 2-(ethoxycarbonyl-formyl-methylen)-2H-benzopyrans, leading to polymethine dyes with notable thermal stability, derived from reactions involving naphthalene carbaldehydes (Werner, Greif, Pulst, & Weissenfels, 1994). Such compounds have applications in various fields, including materials science and photophysics, due to their unique absorption properties.
Structural Characterization and Analysis
The structural characterization of naphthalene derivatives reveals insights into their chemical behavior and potential applications. Sowmya et al. (2018) reported on the crystal structure, quantum chemical, and Hirshfeld surface analysis of a substituted imidazo-thiadiazole-5-carbaldehyde, a compound structurally related to naphthalene derivatives. The study highlighted its non-linear optical properties, suggesting potential applications in materials science (Sowmya, Kumar, Karki, & Kumar, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit significant biological activities , suggesting that they may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit significant biological activities .
properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-15-17-7-11(20-15)9-19-14-6-5-10-3-1-2-4-12(10)13(14)8-18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQPNUOAAXUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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